

Preparation of Dihydroquinidine-Derived Catalysts: Application Notes and Protocols

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Compound of Interest

Compound Name: **Dihydroquinidine**

Cat. No.: **B8771983**

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This document provides detailed application notes and protocols for the preparation of **dihydroquinidine** (DHQD)-derived catalysts, which are pivotal in modern asymmetric synthesis. These chiral ligands, when complexed with transition metals, catalyze a variety of enantioselective transformations, yielding high-value, optically pure compounds essential for pharmaceutical and fine chemical industries. The following sections detail the synthesis of three prominent DHQD-derived catalysts: (DHQD)₂PHAL, (DHQD)₂AQN, and (DHQD)₂PYR.

Introduction to Dihydroquinidine-Derived Catalysts

Dihydroquinidine, a cinchona alkaloid, serves as a versatile chiral scaffold for the synthesis of a wide range of ligands used in asymmetric catalysis. Its rigid bicyclic structure and multiple functional groups allow for the creation of a chiral pocket around a metal center, effectively inducing enantioselectivity in chemical reactions. The dimeric ligands, connected by aromatic spacers such as phthalazine (PHAL), anthraquinone (AQN), or pyrimidine (PYR), have demonstrated exceptional efficacy, particularly in the renowned Sharpless asymmetric dihydroxylation.

Synthesis of Dihydroquinidine-Derived Ligands

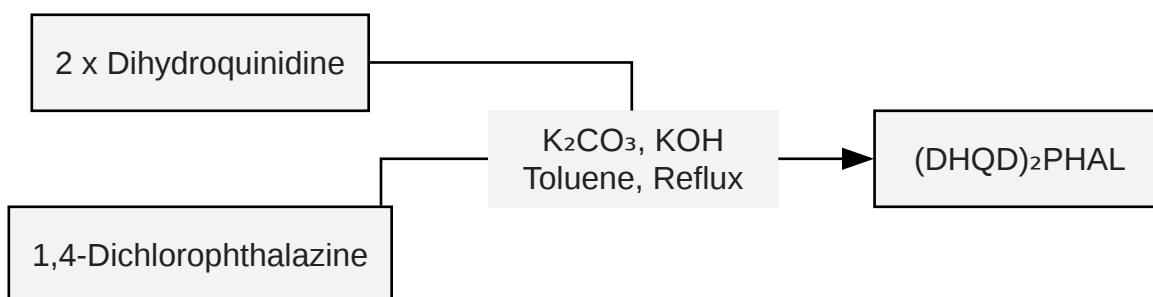
The general approach to synthesizing these dimeric ligands involves the nucleophilic substitution of a dihaloaromatic linker with two equivalents of **dihydroquinidine**. The reaction

is typically carried out in the presence of a base to deprotonate the hydroxyl group of **dihydroquinidine**, forming a more nucleophilic alkoxide.

Preparation of (DHQD)₂PHAL (1,4-Bis(9-O-dihydroquinidinyl)phthalazine)

The (DHQD)₂PHAL ligand is a cornerstone of the Sharpless Asymmetric Dihydroxylation, being a key component of the commercially available AD-mix- β .^{[1][2]} Its synthesis involves the reaction of **dihydroquinidine** with 1,4-dichlorophthalazine.^[3]

Reaction Scheme:



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Caption: Synthesis of (DHQD)₂PHAL.

Experimental Protocol:

A detailed experimental protocol for the synthesis of (DHQD)₂PHAL is provided below, based on established literature procedures.^[3]

Materials:

- **Dihydroquinidine (DHQD)**
- 1,4-Dichlorophthalazine
- Potassium Carbonate (K₂CO₃), anhydrous
- Potassium Hydroxide (KOH)

- Toluene, anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- To a solution of **dihydroquinidine** (2.0 equiv) in anhydrous toluene in a round-bottom flask, add powdered anhydrous potassium carbonate (K₂CO₃) (5.0 equiv) and powdered potassium hydroxide (KOH) (3.0 equiv).
- Heat the mixture to reflux with vigorous stirring for 1-2 hours to form the potassium salt of **dihydroquinidine**.
- Add 1,4-dichlorophthalazine (1.0 equiv) to the refluxing mixture.
- Continue to heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

- Wash the filter cake with toluene and combine the filtrates.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (DHQD)₂PHAL as a white to off-white solid.

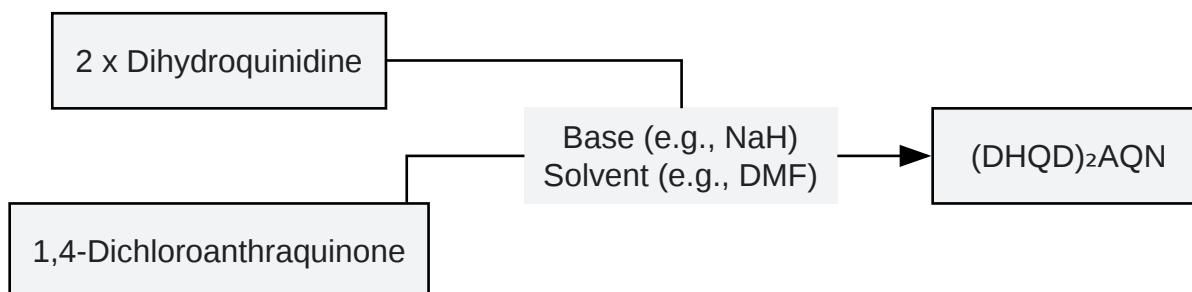
Characterization Data for (DHQD)₂PHAL:

Property	Value
Molecular Formula	C ₄₈ H ₅₄ N ₆ O ₄
Molecular Weight	778.98 g/mol
Melting Point	160 °C (decomposes)
Optical Rotation	[α] ²² /D -262° (c = 1.2 in methanol)

Preparation of (DHQD)₂AQN (1,4-Bis(9-O-dihydroquinidinyl)anthraquinone)

The (DHQD)₂AQN ligand is another highly effective catalyst for various asymmetric transformations.^[2] Its synthesis is analogous to that of (DHQD)₂PHAL, utilizing 1,4-dichloroanthraquinone as the linker.

Reaction Scheme:



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Caption: Synthesis of $(DHQD)_2AQN$.

Experimental Protocol:

Materials:

- **Dihydroquinidine (DHQD)**
- 1,4-Dichloroanthraquinone
- Sodium Hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask with a magnetic stirrer and nitrogen inlet
- Syringe and needle for reagent addition
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- To a solution of **dihydroquinidine** (2.2 equiv) in anhydrous DMF under a nitrogen atmosphere, carefully add sodium hydride (2.5 equiv) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 1 hour.
- Add a solution of 1,4-dichloroanthraquinone (1.0 equiv) in anhydrous DMF to the reaction mixture.
- Heat the reaction mixture to 60-70 °C and stir for 24-48 hours, monitoring by TLC.
- Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
- Extract the aqueous mixture with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain (DHQD)₂AQN.

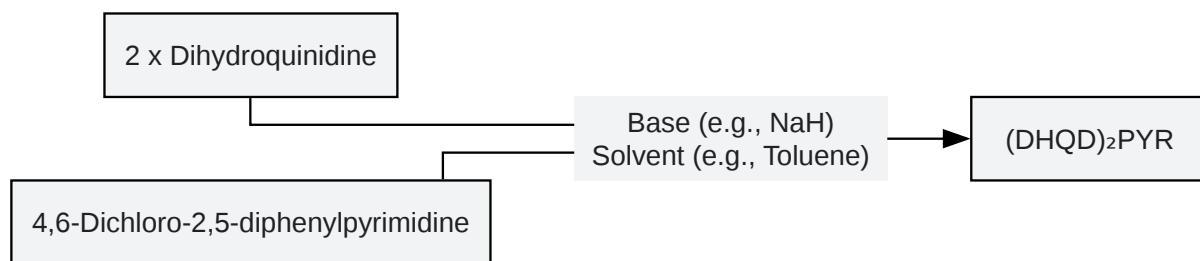
Characterization Data for (DHQD)₂AQN:

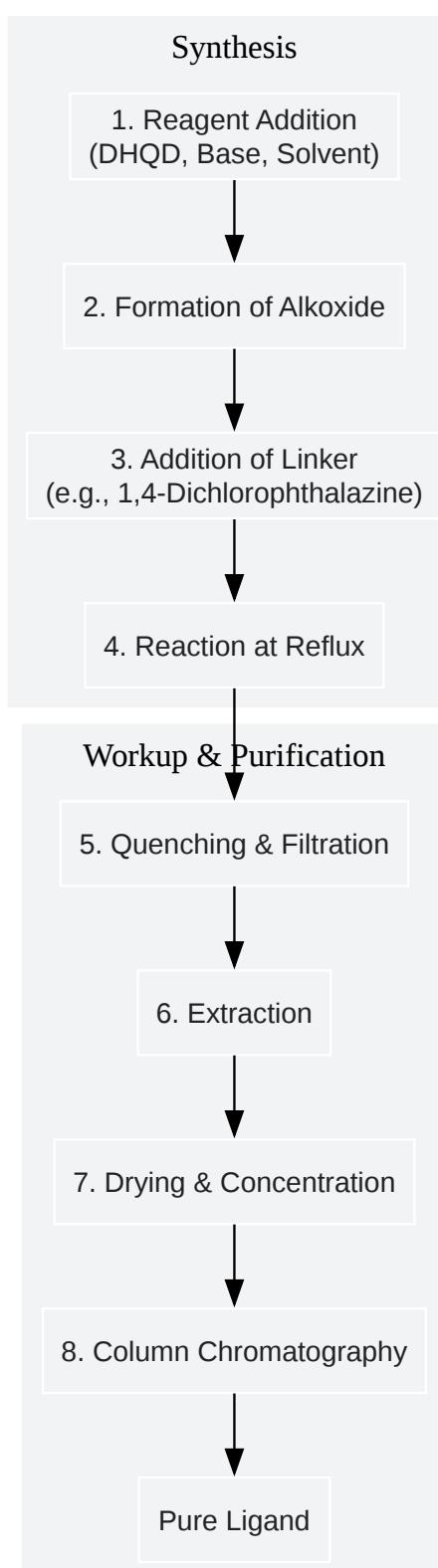
Property	Value
Molecular Formula	C ₅₄ H ₅₆ N ₄ O ₆
Molecular Weight	857.05 g/mol
Melting Point	165 °C
Optical Rotation	[\alpha]/D -498°

Preparation of (DHQD)₂PYR (2,5-Diphenyl-4,6-bis(9-O-dihydroquinidinyl)pyrimidine)

The (DHQD)₂PYR ligand, featuring a pyrimidine core, has also been successfully employed in asymmetric catalysis.[2]

Reaction Scheme:





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